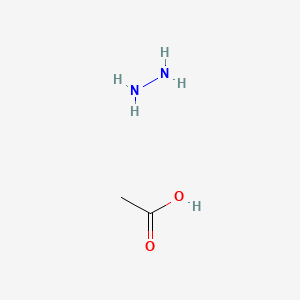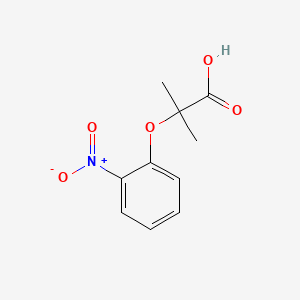
Ácido 4-(aminometil)benzoico clorhidrato
Descripción general
Descripción
4-(Aminomethyl)benzoic acid hydrochloride is a chemical compound with the molecular formula C8H9NO2·HCl. It is a white crystalline powder that is slightly soluble in water and insoluble in organic solvents such as ethanol, benzene, and chloroform. This compound is known for its antifibrinolytic properties, which means it can inhibit the breakdown of fibrin, a protein involved in blood clotting .
Aplicaciones Científicas De Investigación
4-(Aminomethyl)benzoic acid hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
The primary target of 4-(Aminomethyl)benzoic acid, also known as PAMBA, is the fibrinolytic system . This system plays a crucial role in the regulation of blood clotting. PAMBA acts as an antifibrinolytic agent , meaning it inhibits the process of fibrinolysis, the breakdown of fibrin clots.
Mode of Action
PAMBA interacts with its targets by inhibiting the activation of plasminogen to plasmin . Plasmin is the main enzyme involved in fibrinolysis. By inhibiting its formation, PAMBA prevents the breakdown of fibrin clots, thus promoting coagulation and reducing bleeding .
Biochemical Pathways
The key biochemical pathway affected by PAMBA is the fibrinolytic pathway. By inhibiting the conversion of plasminogen to plasmin, PAMBA disrupts the normal fibrinolytic pathway, leading to a decrease in fibrinolysis and an increase in blood coagulation .
Pharmacokinetics
It is known that pamba is administered orally and is absorbed in the gastrointestinal tract . The drug is then distributed throughout the body, where it exerts its antifibrinolytic effects .
Result of Action
The primary result of PAMBA’s action is a reduction in bleeding. By inhibiting fibrinolysis, PAMBA promotes the formation and stability of blood clots, which can help to control bleeding in various clinical situations . This makes PAMBA potentially useful in treating conditions characterized by excessive bleeding.
Action Environment
The action of PAMBA can be influenced by various environmental factors. For example, the pH of the environment can affect the solubility and therefore the bioavailability of the drug . Additionally, the presence of other drugs could potentially affect the action of PAMBA through drug-drug interactions .
Análisis Bioquímico
Biochemical Properties
4-(Aminomethyl)benzoic acid hydrochloride plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. Specifically, it acts as an antifibrinolytic agent, meaning it inhibits the process of fibrinolysis, which is the breakdown of fibrin, a protein involved in blood clot formation .
Cellular Effects
The cellular effects of 4-(Aminomethyl)benzoic acid hydrochloride are primarily related to its antifibrinolytic activity. It has been reported to have cellular potency to promote membrane trafficking of mutant cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel activity . This suggests that it may influence cell function by modulating ion transport processes.
Molecular Mechanism
The molecular mechanism of action of 4-(Aminomethyl)benzoic acid hydrochloride involves its interaction with the fibrinolysis pathway. By inhibiting the activation of fibrinolysin, it prevents the breakdown of fibrin, thereby promoting blood clotting .
Temporal Effects in Laboratory Settings
It is known to be stable under normal conditions .
Metabolic Pathways
Given its role as an antifibrinolytic agent, it is likely to be involved in the metabolism of proteins involved in blood clotting .
Subcellular Localization
Given its role in influencing ion transport processes, it may be localized to areas of the cell involved in these processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Reduction of 4-Nitrobenzoic Acid: One common method involves the reduction of 4-nitrobenzoic acid using hydrogen in the presence of a catalyst such as palladium on carbon (Pd/C).
Oximation and Reduction: Another method involves the oximation of 4-carboxylbenzaldehyde or its alkyl ester (e.g., methyl 4-formyl benzoate) with hydroxyamine, followed by reduction using hydrogen in a sodium hydroxide solution.
Industrial Production Methods
Industrial production often employs catalytic hydrogenation techniques due to their efficiency and high yield. The use of low-pressure hydrogen and simple purification processes makes these methods cost-effective and scalable .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 4-(Aminomethyl)benzoic acid hydrochloride can undergo oxidation reactions, typically forming corresponding carboxylic acids.
Reduction: The compound can be reduced to form various amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: 4-Carboxybenzoic acid.
Reduction: 4-(Aminomethyl)benzoic acid.
Substitution: Various substituted benzoic acids depending on the reagent used.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobenzoic Acid (PABA): Similar in structure but lacks the aminomethyl group.
Tranexamic Acid: Another antifibrinolytic agent, but more potent and commonly used in clinical settings for controlling bleeding.
Aminocaproic Acid: Similar antifibrinolytic properties but differs in its chemical structure and potency.
Uniqueness
4-(Aminomethyl)benzoic acid hydrochloride is unique due to its specific structure, which allows it to act as a competitive inhibitor of plasminogen activation. This makes it particularly effective in stabilizing blood clots without significantly affecting other physiological processes .
Propiedades
IUPAC Name |
4-(aminomethyl)benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c9-5-6-1-3-7(4-2-6)8(10)11;/h1-4H,5,9H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKLOQHWKQYTQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10217980 | |
| Record name | 4-(Aminomethyl)benzoic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10217980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67688-72-6 | |
| Record name | Benzoic acid, 4-(aminomethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67688-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Aminomethyl)benzoic acid hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067688726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Aminomethyl)benzoic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10217980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(aminomethyl)benzoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.803 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[9-chloro-8-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl] hydrogen sulfate](/img/structure/B1329932.png)








